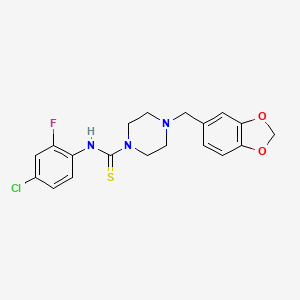

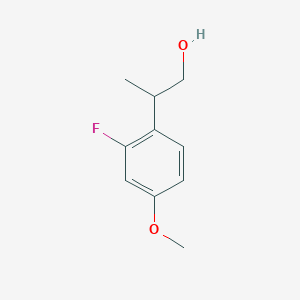

![molecular formula C21H19N3O3S B2387485 N-(3,4-Dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-carboxamid CAS No. 852133-60-9](/img/structure/B2387485.png)

N-(3,4-Dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole carboxamide derivatives, which have a similar structure to the compound you mentioned, have been studied for their potential as COX inhibitors . These compounds have shown potent inhibitory activities against COX enzymes .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, and the products are typically purified by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been evaluated using density functional theory (DFT) analysis . This involves calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical and Chemical Properties Analysis

Thiazole derivatives, which are structurally similar to the compound you mentioned, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

- Thiazole wurden auf ihre antimikrobiellen Eigenschaften untersucht. Zum Beispiel ist Sulfathiazol ein antimikrobielles Medikament, das einen Thiazol-Rest enthält .

- Forscher haben N-{4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituierte Amid-Derivate synthetisiert und auf ihre in-vitro-antibakterielle Aktivität gegen verschiedene Bakterien untersucht .

- Thiazole zeigen entzündungshemmende Eigenschaften. Verbindungen wie Ritonavir (ein antiretrovirales Medikament) und Abafungin (ein Antimykotikum) enthalten Thiazolringe .

- Darüber hinaus können Thiazole neuroprotektive Wirkungen haben, was sie für Hirnerkrankungen relevant macht, bei denen Neuroinflammation eine Rolle spielt .

- N-(Tetrahydrochinolin-1-yl)-amid-Verbindungen, die von Thiazolen abgeleitet sind, können als NF-κB-Inhibitoren wirken, die in der Antitumor-Arzneimittelforschung wertvoll sind .

- Retinoid-Kernmodulatoren (ebenfalls mit Thiazolen verwandt) spielen eine entscheidende Rolle bei der Behandlung von Stoffwechsel- und Immunkrankheiten .

- Thiazole sind in verschiedenen biologisch aktiven Verbindungen enthalten, darunter antineoplastische Medikamente wie Tiazofurin .

- Das Thiazol-Gerüst wurde auch auf sein Potenzial für die Verfolgung und Hemmung der SHP1-Aktivität in komplexen biologischen Systemen untersucht .

Antibakterielle Aktivität

Entzündungshemmende und neuroprotektive Wirkungen

NF-κB-Inhibition und Antitumorpotenzial

Stoffwechsel- und Immunkrankheiten

Biologische Aktivität über antimikrobielle Wirkungen hinaus

Ausgangsmaterial für chemische Verbindungen

Zusammenfassend lässt sich sagen, dass N-(3,4-Dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-carboxamid vielversprechend in verschiedenen Bereichen ist, von der antimikrobiellen Aktivität bis hin zu möglichen neuroprotektiven Wirkungen. Seine einzigartige Struktur macht es zu einem interessanten Thema für weitere Forschung und Entwicklung. 🌟

Wirkmechanismus

The mechanism of action of similar compounds is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes and proteins . For instance, some thiazole carboxamide derivatives have shown potent inhibitory activities against cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Cellular Effects

The cellular effects of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are not well-documented. Thiazole derivatives have been reported to exhibit various effects on cells. For example, some thiazole carboxamide derivatives have shown cytotoxic activities against cancer cell lines . They have also been found to exhibit antibacterial activity against various bacteria .

Molecular Mechanism

The molecular mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is not fully known. It is known that thiazole derivatives can interact with various biomolecules. For instance, some thiazole carboxamide derivatives have been found to bind to COX-2 isozyme favorably over COX-1 enzyme . This binding interaction can lead to the inhibition of the enzyme, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The temporal effects of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide in laboratory settings are not well-documented. It is known that the effects of thiazole derivatives can change over time. For example, some thiazole derivatives have shown time-dependent inhibitory activities against COX enzymes .

Dosage Effects in Animal Models

The dosage effects of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide in animal models are not well-documented. It is known that the effects of thiazole derivatives can vary with different dosages. For example, some thiazole carboxamide derivatives have shown dose-dependent inhibitory activities against COX enzymes .

Metabolic Pathways

It is known that thiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-9-10-17(26-2)18(11-15)27-3)28-21-23-16(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYDKNGUPJOGLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

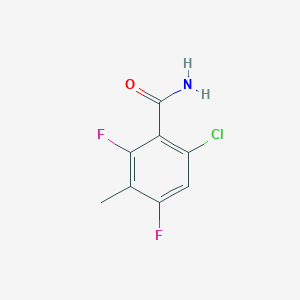

![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)

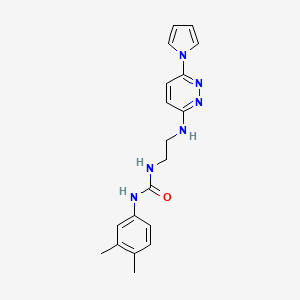

![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)

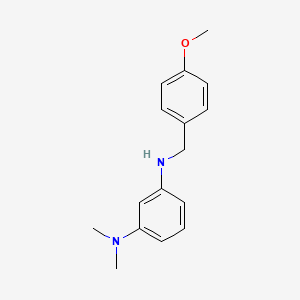

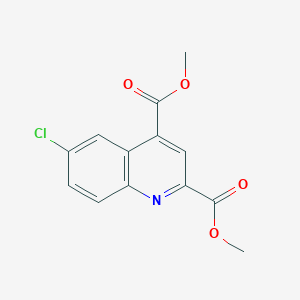

![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)

methanone](/img/structure/B2387419.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)

![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2387425.png)